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Introduction

Indium(lll) halides have garnered significant attention as versatile and water-tolerant Lewis acid
catalysts in a myriad of organic transformations. Among them, Indium triiodide (Inls) often
exhibits unique catalytic activity due to the soft nature of the iodide anion, which influences the
Lewis acidity of the indium center.[1] These application notes provide an overview of the use of
Inls as a catalyst in several key organic reactions, complete with detailed experimental
protocols and quantitative data to facilitate their application in research and development. Inls
has been reported as a useful catalyst for a broad range of carbon-carbon and carbon-
heteroatom bond formation reactions, including hydrofunctionalization, enyne
cycloisomerization, and related reactions.[1]

Cascade Cycloisomerization of Aryl 1,5-Enynes

The Inls-catalyzed cascade cycloisomerization of 1,5-enynes bearing pendant aryl nucleophiles
provides an efficient route to complex tricyclic frameworks.[2] This reaction proceeds under
mild conditions with high regio- and stereoselectivity.[2]
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Experimental Protocol

General Procedure for the Inls-Catalyzed Cascade Cycloisomerization:[2]

o To a solution of the aryl 1,5-enyne (0.2 mmol) in anhydrous toluene (2 mL) under an argon
atmosphere, add Indium triiodide (Inl3, 5 mol%, 0.01 mmol, 5.0 mg).

« Stir the reaction mixture at room temperature.

» Monitor the reaction progress by thin-layer chromatography (TLC).

e Upon completion, quench the reaction with a saturated aqueous solution of NaHCOs (5 mL).
o Extract the mixture with ethyl acetate (3 x 10 mL).

e Wash the combined organic layers with brine (10 mL), dry over anhydrous NazSOa, and filter.
e Concentrate the filtrate under reduced pressure.

» Purify the residue by flash column chromatography on silica gel (hexanes/ethyl acetate) to
afford the desired tricyclic product.

Reaction Workflow
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Caption: Experimental workflow for the Inls-catalyzed cascade cycloisomerization.

Signaling Pathway (Proposed Mechanism)

The reaction is proposed to proceed through an initial Tt-activation of the alkyne by the Lewis
acidic Inls, followed by a 6-endo-dig cyclization and subsequent intramolecular Friedel-Crafts-

type reaction.[2]
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Caption: Proposed mechanism for the Inls-catalyzed cascade cycloisomerization.

Synthesis of Thioethers from Alkyl Acetates and
Thiosilanes

Indium triiodide catalyzes the direct coupling of alkyl acetates with thiosilanes to afford a wide

range of thioethers. This method is notable for its use of stable and readily available alkyl
acetates as alkylating agents.[3]

Quantitative Data
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Experimental Protocol

General Procedure for the Inls-Catalyzed Synthesis of Thioethers:[3]

o To a mixture of the alkyl acetate (0.5 mmol) and the thiosilane (0.6 mmol) in 1,2-

dichloroethane (1.0 mL) under a nitrogen atmosphere, add Indium triiodide (Inlz, 10 mol%,
0.05 mmol, 24.8 mg).

e Stir the reaction mixture at 80 °C.

e Monitor the reaction by TLC or GC-MS.

o After completion, cool the reaction mixture to room temperature and dilute with diethyl ether

(10 mL).
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e Wash the mixture with water (2 x 5 mL) and brine (5 mL).

» Dry the organic layer over anhydrous MgSOu4, filter, and concentrate under reduced
pressure.

» Purify the residue by flash column chromatography on silica gel to give the corresponding
thioether.

Reaction Workflow
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Caption: Experimental workflow for the Inls-catalyzed synthesis of thioethers.

Reductive Functionalization of Amides

Inls catalyzes the deoxygenative functionalization of N-sulfonyl amides with organosilicon
nucleophiles in the presence of a hydrosilane. This one-pot reaction provides access to a-
cyanoamines and [3-aminocarbonyl compounds.[4]
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Experimental Protocol

General Procedure for the Inls-Catalyzed Reductive Functionalization of Amides:[4]
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» To a solution of the N-sulfonyl amide (0.3 mmol) in toluene (1.5 mL) under an argon
atmosphere, add the organosilicon nucleophile (0.45 mmol) and phenylsilane (PhSiHs, 0.6
mmol).

e Add Indium triiodide (Inlz, 5 mol%, 0.015 mmol, 7.4 mg) to the mixture.

 Stir the reaction mixture at 50 °C.

e Monitor the reaction by TLC.

o Upon completion, quench the reaction with a saturated aqueous solution of NaHCOs (5 mL).
o Extract the mixture with ethyl acetate (3 x 10 mL).

» Wash the combined organic layers with brine, dry over Na2SOa4, and concentrate in vacuo.

» Purify the crude product by flash column chromatography on silica gel to yield the desired
functionalized amine.

Reaction Mechanism

The proposed mechanism involves the hydrosilylation of the amide to form an N,O-acetal
intermediate, which then eliminates to generate an iminium cation. This cation is subsequently
trapped by the organosilicon nucleophile.[4]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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